molecular formula C25H26N2O4 B2679970 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 618366-24-8

4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B2679970
CAS No.: 618366-24-8
M. Wt: 418.493
InChI Key: CGOZCAAYNTVHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H26N2O4 and its molecular weight is 418.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Material Science

A Systematic Approach to Solvent Selection Based on Cohesive Energy Densities in a Molecular Bulk Heterojunction System explores the solubilities of benzofuran derivatives in various solvents. This research has implications for optimizing solvent systems in organic electronics, particularly in the fabrication of bulk heterojunction organic photovoltaic devices. The study demonstrates how solvent properties can influence the efficiency of devices, leading to significant improvements in power conversion efficiencies when selecting solvents based on cohesive energy densities (Bright Walker et al., 2011).

Heterocyclic Chemistry and Drug Synthesis

Synthesis of Different Heterocycles Using 4-(4-Methylphenylhydrazono)-1H-pyrano[3,4-b]benzofuran-1,3-dione presents a method for synthesizing heterocycles with benzofuran moieties, which are known for their broad spectrum of biological activities. This work highlights the versatility of benzofuran derivatives in synthesizing compounds that may exhibit enhanced biological activities, a key interest in pharmaceutical chemistry (J. Patankar et al., 2000).

Enzyme Inhibition and Molecular Design

3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as a New Class of Synthetic Histone Deacetylase Inhibitors discusses the design and synthesis of compounds with pyrrole and benzofuran components for potential use as histone deacetylase inhibitors. These inhibitors have applications in cancer therapy, among other areas. The study elucidates the structure-activity relationships critical for designing more effective therapeutic agents (A. Mai et al., 2004).

Synthesis and Antibacterial Activity

Synthesis and antibacterial activity of 1-substituted 5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones investigates the synthesis of compounds with benzofuran and pyrrolinone moieties for antibacterial applications. This research underscores the potential of benzofuran derivatives in developing new antibacterial agents, highlighting the importance of structural modifications to enhance pharmacological activity (V. L. Gein et al., 1997).

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-3-26(4-2)14-15-27-22(17-10-6-5-7-11-17)21(24(29)25(27)30)23(28)20-16-18-12-8-9-13-19(18)31-20/h5-13,16,22,29H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOZCAAYNTVHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.